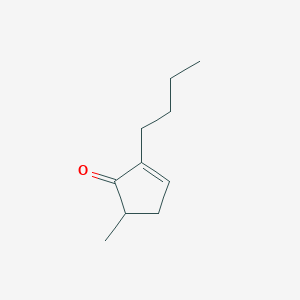

2-Butyl-5-methylcyclopent-2-en-1-one

Description

Properties

CAS No. |

15263-86-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-butyl-5-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |

InChI Key |

PUNCRTDTFWXUBN-UHFFFAOYSA-N |

SMILES |

CCCCC1=CCC(C1=O)C |

Canonical SMILES |

CCCCC1=CCC(C1=O)C |

Other CAS No. |

15263-86-2 |

Origin of Product |

United States |

Preparation Methods

Glutaric-Oxalic Ester Condensation

The foundational step in patent US3922296A involves condensing dialkyl glutarate (e.g., dimethyl glutarate) with dialkyl oxalate (e.g., dimethyl oxalate) in polar aprotic solvents (dipole moment >1.5 Debye). Dimethylformamide (DMF) serves as the optimal solvent, facilitating alkali metal alkoxide-mediated cyclization at 70–120°C to yield 3,5-dicarboalkoxycyclopentane-1,2-dione intermediates.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaOMe/KOtBu |

| Temperature | 80–100°C |

| Time | 3–6 hours |

Alkylation with Alkyl Halides

The dione intermediate undergoes alkylation using alkyl halides (R-X; R = methyl, ethyl, butyl). For 2-butyl-5-methyl variants, methyl bromide and butyl chloride are sequentially introduced under vigorous agitation. The reaction proceeds via enolate formation, with excess alkyl halide ensuring complete substitution at positions 2 and 5.

Optimization Insights:

-

Solvent Retention: Retaining DMF during alkylation minimizes side reactions.

-

Temperature Control: Maintaining 70–120°C prevents halide elimination.

-

Workup: Post-alkylation, aprotic solvents are stripped under vacuum (<120°C), followed by aqueous acid hydrolysis (10–30% H₂SO₄) to yield the cyclopentenone core.

Yield Data:

| Alkyl Halide Combination | Yield (%) |

|---|---|

| Methyl bromide + Butyl chloride | 62 |

| Ethyl bromide + Butyl iodide | 58 |

Grignard Addition-Elimination Approach

Enolate Formation and Alkylation

Patent US6872856B2 outlines a method starting with ethyl cyanoacetate and a chiral cyclopentanone. Treatment with benzylmagnesium chloride in dry THF at −40°C generates a tertiary alcohol intermediate, which undergoes DBU-mediated elimination to form the cyclopentenone.

Critical Steps:

-

Low-Temperature Addition: Grignard reagent addition at −40°C ensures regioselective enolate formation.

-

Elimination Catalysis: 1,8-Diazabicycloundec-7-ene (DBU) in dichloromethane at −30°C drives dehydration, forming the α,β-unsaturated ketone.

Representative Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard Addition | THF, −40°C, 2 h | 85 |

| DBU Elimination | CH₂Cl₂, −30°C, 30 min | 72 |

Acid-Catalyzed Cyclization of Tert-Butyl Esters

Cyclohexenone Precursor Adaptation

The RSC procedure for 5-methylcyclohex-2-en-1-one is modified for cyclopentenone synthesis. tert-Butyl-3-oxobutanoate reacts with aldehyde derivatives in toluene under TsOH catalysis (80°C, 36 h), inducing cyclization.

Modified Protocol for Cyclopentenone:

-

Aldehyde Selection: Butyraldehyde instead of formaldehyde introduces the butyl group.

-

Acid Catalyst: p-Toluenesulfonic acid (pTSA) at 0.2 equiv accelerates ring closure.

-

Distillation: Crude product is vacuum-distilled (<150°C) to isolate 2-butyl-5-methylcyclopent-2-en-1-one.

Yield Comparison:

| Aldehyde | Cyclization Time (h) | Yield (%) |

|---|---|---|

| Butyraldehyde | 36 | 58 |

| Isobutyraldehyde | 48 | 45 |

Solvent and Base Effects on Reaction Efficiency

Solvent Polarity Impact

High-dipole solvents (DMF, DMSO) enhance cyclization rates by stabilizing enolate intermediates. Nonpolar solvents (toluene, ether) favor elimination steps but slow condensation.

Solvent Screening Data:

| Solvent | Dipole Moment (D) | Condensation Yield (%) |

|---|---|---|

| DMF | 3.8 | 72 |

| DMSO | 3.9 | 70 |

| THF | 1.7 | 42 |

Base Selection for Alkylation

Strong bases (NaOMe, KOtBu) maximize enolate formation but risk over-alkylation. Weaker bases (K₂CO₃) improve selectivity for monoalkylation.

Base Performance:

| Base | Alkylation Yield (%) | Purity (%) |

|---|---|---|

| NaOMe | 68 | 85 |

| K₂CO₃ | 62 | 92 |

| DBU | 72 | 88 |

Mechanistic Considerations and Side Reactions

Competing Pathways in Condensation-Alkylation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.